Artesunate

Description

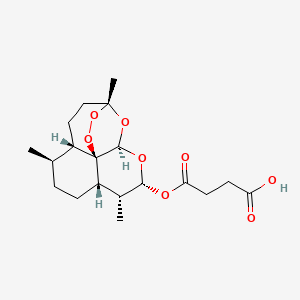

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16+,17-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-NKHDUEHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861106 | |

| Record name | beta-Artesunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Fine white crystalline powder | |

CAS No. |

182824-33-5, 88495-63-0 | |

| Record name | 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182824-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Artesunate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182824335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Artesunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ARTESUNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD5X0Z99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARTESUNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Derivatization Research of Artesunate

Methodologies for Artesunate (B1665782) Semisynthesis from Artemisinin (B1665778)

The semisynthesis of this compound from artemisinin is a well-established chemical process. It generally proceeds through the intermediate dihydroartemisinin (B1670584) (DHA). d-nb.infonih.gov

Reduction Strategies for Dihydroartemisinin Precursor Generation

The first step in the semisynthesis of this compound is the reduction of artemisinin to dihydroartemisinin (DHA). This reaction typically targets the lactone carbonyl group of artemisinin. Various reducing agents have been explored for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for the conversion of artemisinin to DHA. d-nb.infonih.govservice.gov.ukmdpi.com This reduction is often carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at low temperatures, typically around 0-5°C. d-nb.infoservice.gov.uk The amount of NaBH₄ used can vary, with ratios of artemisinin to NaBH₄ such as 1:2.5 being reported to achieve high yields. service.gov.uk The instability of NaBH₄ in methanol can be mitigated by adding a base, although the sensitivity of DHA to strong bases makes this approach challenging. d-nb.info Workup procedures often involve neutralizing the reaction mixture with an acid, such as acetic or hydrochloric acid, to destroy excess NaBH₄. d-nb.infoservice.gov.uk DHA can then be isolated by precipitation with water or extraction with an organic solvent like ethyl acetate (B1210297). d-nb.infoservice.gov.uk Yields for this reduction step using NaBH₄ have been reported to be high, ranging from 79% to 98%. d-nb.infoservice.gov.uk

Another reducing agent mentioned in the literature is diisobutylaluminium hydride (DIBAL-H), which can be used in solvents like dichloromethane (B109758) at lower temperatures, around -78°C. service.gov.uk However, DIBAL-H may offer lower yields and is generally more expensive than NaBH₄. service.gov.uk

Continuous flow processes have also been investigated for the reduction of artemisinin to DHA, utilizing reducing agents like superhydride (LiBHEt₃) in solvents such as tetrahydrofuran (B95107) (THF) or 2-methyl tetrahydrofuran (2-MeTHF) at room temperature. google.com

Esterification Reactions for this compound Formation

Following the reduction of artemisinin to dihydroartemisinin, the second step in the semisynthesis of this compound is the esterification of DHA with succinic anhydride (B1165640). This reaction introduces the hemisuccinate moiety that characterizes this compound. d-nb.infonih.govgoogle.com Pharmaceutically approved this compound is specifically the α-linked dihydroartemisinin hemisuccinate. d-nb.info

The classical method for this esterification involves the use of succinic anhydride in the presence of a base, such as pyridine, which can also act as the solvent. d-nb.info Other bases, like triethylamine (B128534) (Et₃N), have also been employed, often in solvents like ethyl acetate, acetone, THF, or dioxane. d-nb.infogoogle.com The addition of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) has been reported to improve yields. d-nb.infonih.gov

Research has focused on optimizing the reaction conditions, including the stoichiometric ratio of reagents and the choice of solvent and base, to achieve high yields and improve efficiency. For instance, esterification using succinic anhydride with triethylamine in ethyl acetate has been explored as a more ecologically acceptable approach compared to using pyridine. d-nb.infommv.org Studies have shown that the esterification can proceed almost quantitatively with a slight excess of succinic anhydride and a catalytic amount of base. d-nb.info

One-pot methods combining the reduction and esterification steps without intermediate isolation of DHA have also been developed. google.comgoogle.com These methods aim to simplify the process, reduce equipment requirements, and improve atom economy. google.com For example, a one-pot process using potassium borohydride for reduction in an ether solvent system followed by the addition of succinic anhydride and a catalyst like DCC or DMAP for esterification has been reported to yield this compound with high purity and yield. google.com

Different conditions for the esterification of DHA with succinic anhydride are summarized in the table below, illustrating variations in reagents, solvents, and reported yields.

| Dihydroartemisinin Source | Esterifying Agent | Base/Catalyst | Solvent | Reported Yield | Reference |

| From Artemisinin Reduction | Succinic Anhydride | Pyridine | Pyridine | Not specified | d-nb.info |

| From Artemisinin Reduction | Succinic Anhydride | DMAP | Not specified | 65% | d-nb.info |

| From Artemisinin Reduction | Succinic Anhydride | Et₃N | Acetone, THF, or Dioxane | Up to 97% | d-nb.info |

| From Artemisinin Reduction | Succinic Anhydride | Et₃N, DMAP | EtOAc | Quantitative | d-nb.info |

| From Artemisinin Reduction | Succinic Anhydride | Imidazole | Acetonitrile | 92% | google.com |

| From Artemisinin Reduction | Succinic Anhydride | Imidazole | Dichloromethane | 92% | google.com |

| From Artemisinin Reduction | Succinic Anhydride | Imidazole | Not specified | 100% | google.com |

| From Artemisinin Reduction | Succinic Anhydride | DCC, DMAP | Tetrahydrofuran (one-pot) | >99.0% | google.com |

| Dihydroartemisinin | Succinic Anhydride | Triethylamine | Acetone | 96% | google.com |

Note: This table is intended to be interactive in a digital format, allowing sorting and filtering.

The stereochemistry at the C-10 position of DHA is crucial, as it can exist as α and β epimers. The esterification typically favors the formation of the α-artesunate isomer. d-nb.infomdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to minimize waste, avoid toxic substances, and reduce environmental impact, have been increasingly applied to the synthesis of this compound. d-nb.inforesearchgate.netnih.govnih.govworktribe.com Traditional methods for artemisinin isolation and this compound synthesis can have drawbacks such as poor yields and environmental pollution. d-nb.infonih.gov

Green chemistry approaches in this compound synthesis focus on aspects such as the use of reusable solvents, the minimization of waste, and the elimination of unnecessary steps. d-nb.inforesearchgate.networktribe.com For example, using ethyl acetate as a reusable and more ecologically acceptable solvent in the esterification step aligns with green chemistry principles. d-nb.infommv.org

Research has explored efficient and economically viable synthetic routes that incorporate green chemistry principles for the large-scale conversion of artemisinin to this compound. d-nb.inforesearchgate.netnih.gov This includes optimizing reduction and esterification steps to improve atom economy and reduce the need for hazardous reagents and solvents. d-nb.infogoogle.com The development of one-pot methods also contributes to green chemistry by simplifying the process and reducing waste generated from intermediate purification steps. google.comgoogle.com

Furthermore, exploring alternative sources of artemisinin, such as engineered yeast, and optimizing the conversion of precursors like dihydroartemisinic acid using photochemical methods and reusable catalysts in environmentally friendly solvents like liquid CO₂ or aqueous mixtures of organic solvents, are also areas where green chemistry is being applied to the broader production of artemisinin and its derivatives. worktribe.comnih.govmdpi.com

Synthesis and Characterization of Novel this compound Derivatives and Conjugates

Research extends beyond the direct synthesis of this compound to the creation of novel derivatives and conjugates. This work aims to explore compounds with potentially improved properties.

Dimeric this compound Conjugates Research

Dimerization is a technique that has gained interest in developing new artemisinin therapeutics. mdpi.comresearchgate.net This involves combining two artemisinin or this compound molecules, which can lead to compounds with altered pharmacological properties. mdpi.com

Studies have reported the synthesis and characterization of dimeric this compound conjugates. For instance, a dimeric this compound glycerol (B35011) monocaprylate conjugate (D-AS-GC) has been synthesized via a Steglich esterification reaction. mdpi.comresearchgate.netnih.gov This synthesis involves conjugating this compound with a linker molecule, such as glycerol monocaprylate, using coupling agents like EDC∙HCl and DMAP. mdpi.com The resulting dimeric conjugates are characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy, as well as mass spectrometry. mdpi.comresearchgate.netnih.gov

Another example includes the synthesis of a dimeric this compound-choline conjugate (dACC) through a one-step esterification of two this compound molecules with 3-(dimethylamino)-1,2-propanediol, followed by quaternization. nih.gov

The synthesis of these dimeric conjugates is a subject of ongoing research, with detailed procedures involving specific reaction conditions, reagents, and purification methods like column chromatography. mdpi.com

Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization, which involves the covalent combination of two or more pharmacophores, has emerged as a strategy to develop novel compounds with potentially enhanced activities. mdpi.comnih.gov this compound scaffolds have been incorporated into various hybrid molecules.

Research has reported the synthesis of hybrid molecules combining this compound with other chemical entities, such as quinoline (B57606) derivatives, indoloquinoline derivatives, and phytochemical compounds like eugenol (B1671780) and tyrosol. mdpi.comnih.govacs.org These hybrid molecules are typically synthesized through condensation reactions or coupling procedures, often mediated by coupling agents like EDCI, DMAP, or DCC. nih.govmdpi.comnih.govacs.org

For example, this compound-quinoline hybrids have been synthesized through condensation reactions between this compound and chloroquinoline triazole derivatives. mdpi.com this compound–indoloquinoline hybrids have also been prepared by condensation reactions in the presence of coupling agents. mdpi.comnih.gov

The synthesis of these hybrid molecules involves specific reaction conditions and purification steps. mdpi.comacs.org Characterization of the resulting hybrids is performed using various analytical techniques. mdpi.comresearchgate.net The design and synthesis of these hybrid molecules explore different linkage types, such as ester, amide, or triazole bonds, to connect the this compound scaffold with the co-pharmacophore. escholarship.org

The synthesis of this compound-based hybrids with phytochemical compounds has also been explored, yielding compounds with potential activities. acs.org

Exploration of Modified this compound Structures for Enhanced Research Properties

Research into modifying the chemical structure of this compound (AS) is actively pursued to enhance its properties for various research applications, including improved solubility, stability, bioavailability, and expanded biological activities beyond its established antimalarial efficacy, such as anticancer potential. This compound, a semisynthetic derivative of artemisinin, already possesses improved water solubility compared to artemisinin due to the introduction of hydrophilic groups during its synthesis mdpi.comscispace.com. However, its relatively short plasma half-life and low bioavailability in some contexts necessitate further structural modifications mdpi.com.

One significant area of exploration involves the synthesis of dimeric and trimeric this compound structures. The dimerization technique, combining two identical molecules, has shown promise in developing compounds with potentially improved pharmacological properties compared to the parent compounds mdpi.com. Studies have reported the synthesis of artemisinin-derived dimers and trimers, some of which demonstrate stronger activity than monomeric compounds mdpi.commdpi.com. For instance, dimeric this compound glycerol monocaprylate conjugate (D-AS-GC) has been synthesized through an esterification reaction between this compound and glycerol monocaprylate mdpi.com. The rationale behind dimerization often includes increasing selectivity for target binding, reducing toxicity, and overcoming drug resistance in specific research models mdpi.com. An amphiphilic dimeric this compound glycerophosphorylcholine (Di-ART-GPC) liposome (B1194612) has also been developed, showing longer retention time and enhanced bioavailability in in vivo studies compared to the parent drug mdpi.com.

Chemical modifications at various positions of the artemisinin scaffold, while preserving the crucial endoperoxide bridge essential for activity, are common strategies frontiersin.org. Modifications at the C-9 and C-10 positions are particularly prevalent frontiersin.org. For example, researchers have synthesized artemisinin derivatives with different aryl substituents at the C-10 position, leading to compounds with significantly improved activity against certain cancer cell lines in research settings mdpi.com.

Molecular hybridization is another strategy employed, which involves combining two active pharmacophore groups through linkers to generate novel hybrid compounds with potentially improved bioactivity dovepress.com. This approach has been used to assemble moieties like the 4-(arylamino)quinazoline pharmacophore or the 4-(4-substituted phenoxy)pyridine moiety with the artemisinin skeleton, resulting in analogs with robust antiproliferative activities against human cancer cell lines in in vitro studies dovepress.com. For instance, novel this compound hybrids have been designed and synthesized by hybridizing AS with the 4-(4-substituted phenoxy)pyridine pharmacophore via different linkers, showing promising anti-proliferative activity against hepatocellular carcinoma cell lines in research models dovepress.com.

The synthesis of hybrid salts, such as the primaquine-artesunate (PRIMAS) hybrid, has also been explored with the aim of minimizing toxicity observed with parent compounds in research studies nih.govscielo.br. PRIMAS has shown potency with reduced toxicity compared to primaquine (B1584692) and greater activity against drug-resistant isolates in in vitro and in vivo experiments nih.govscielo.br. Similarly, the mefloquine-artesunate (MEFAS) hybrid salt demonstrated enhanced activity against Plasmodium falciparum strains compared to mefloquine (B1676156) alone or mixtures of this compound with mefloquine in research settings scielo.br.

Further modifications include the introduction of polar heterocycles, as seen in artemisone, a second-generation semisynthetic artemisinin derivative. This modification aimed to improve pharmacokinetic properties and was shown to be more efficient than this compound in animal experiments scielo.br. The covalent attachment of diamine functionality to artemisinin analogs has also been investigated to enhance drug activity by increasing cellular accumulation within the acidic environment of research targets like the parasite food vacuole through "ion trapping" acs.org.

Glycosylation is another modification strategy being explored to enhance the anticancer potential of artemisinin derivatives. N-glycosylated amino-artemisinin analogues have been developed in the search for compounds with good water solubility and high pharmacological activity, potentially offering more specific targeting in cancer research models researchgate.net.

Research findings often include data on the activity of these modified structures in various in vitro and in vivo models. For example, studies report IC50 values against specific cancer cell lines or parasitic strains to demonstrate enhanced potency compared to this compound or other parent compounds.

Here is an example of how research findings on modified this compound structures and their properties might be presented in a data table:

| Compound Type | Modification Strategy | Enhanced Property/Research Finding | Research Model/Cell Line |

| Dimeric this compound Conjugate | Esterification with Glycerol Monocaprylate | Increased antimalarial potency, potential for improved properties. | Not specified in snippet mdpi.com |

| Dimeric this compound Liposome | Conjugation with Glycerophosphorylcholine | Longer retention time, enhanced bioavailability in vivo. | In vivo (animal model) mdpi.com |

| Artemisinin Derivative | Aryl substituents at C-10 | Improved toxicity against human NSCLC cell lines (A549, H1299). | A549, H1299 cell lines mdpi.com |

| This compound Hybrid | Hybridization with 4-(4-substituted phenoxy)pyridine | Robust anti-proliferative activity against HCC cell lines. | HepG2, Hep3B, Huh7 cell lines dovepress.com |

| Hybrid Salt (PRIMAS) | Hybrid of Primaquine and this compound | More active and less toxic than parent compounds. | In vitro, in vivo (drug-resistant isolates) nih.govscielo.br |

| Hybrid Salt (MEFAS) | Hybrid of Mefloquine and this compound | Enhanced activity against P. falciparum strains. | P. falciparum strains scielo.br |

| Artemisone | Introduction of polar heterocycle | More efficient than this compound in animal experiments. | Animal experiments scielo.br |

| Artemisinin Analog | Covalent attachment of diamine functionality | Enhanced intraparasitic accumulation ("ion trapping"). | Not specified in snippet acs.org |

| Glycosylated Analog | N-glycosylation | Improved water solubility, high pharmacological activity (potential). | Not specified in snippet researchgate.net |

Such explorations into modified this compound structures are crucial for developing new chemical entities with tailored properties for specific research applications, addressing limitations of the parent compound and potentially expanding its therapeutic utility.

Molecular Mechanisms of Action Research of Artesunate

Fundamental Mechanistic Pathways

The activity of artesunate (B1665782) is initiated through a series of interconnected molecular events, beginning with its activation and culminating in significant damage to target cells.

The central feature of this compound's molecular structure is the endoperoxide bridge (C-O-O-C), which is the key pharmacophore of the drug. oup.com The activation of this compound is critically dependent on the presence of ferrous iron (Fe²⁺). oup.comnih.govnih.gov This process involves an iron-mediated cleavage of the endoperoxide bridge in a Fenton-type reaction. nih.gov This interaction is considered the basis for the compound's selective cytotoxicity, as cancer cells and malaria parasites have higher intracellular iron concentrations compared to normal cells. nih.govdkfz.de The reaction with intraparasitic heme iron or free iron results in the generation of highly reactive intermediates. oup.comnih.gov Two primary models have been proposed for this ring opening: a reductive scission model that produces carbon-centered radicals and an open peroxide model that leads to an unsaturated hydroperoxide capable of direct oxidation. nih.gov

Following the iron-dependent cleavage of the endoperoxide bridge, a cascade of events leads to the production of various reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions. nih.govjst.go.jpjst.go.jp The generation of these cytotoxic oxyradicals is a primary mechanism of this compound's action. oup.com This sudden increase in ROS disrupts the cellular redox balance, leading to a state of significant oxidative stress. nih.govnih.gov The cytotoxicity of this compound has been shown to be dependent on the concentration of molecular oxygen. jst.go.jp This induced oxidative stress is a key factor in the subsequent damage to cellular components and the triggering of cell death pathways. nih.gov

The high levels of ROS and other free radicals generated by activated this compound lead to substantial genotoxic effects. aacrjournals.org this compound is a potent inducer of oxidative DNA damage, causing lesions such as 8-oxoguanine and 1,N6-ethenoadenine. nih.govaacrjournals.org This initial damage can escalate to more severe forms, including DNA double-strand breaks (DSBs). aacrjournals.orgnih.govnih.gov Unlike ionizing radiation which causes a burst of DSBs followed by repair, this compound treatment results in a sustained and accumulating level of DSBs over the treatment period. nih.govaacrjournals.org This continuous DNA damage triggers a DNA damage response (DDR) involving the activation of repair pathways like homologous recombination and nonhomologous end joining. aacrjournals.orgnih.gov Ultimately, the accumulation of irreparable DNA damage contributes to the induction of cell death. aacrjournals.orgnih.gov

Table 1: Summary of this compound-Induced DNA Damage

| Type of Damage | Key Findings | Associated Repair/Response Pathways |

| Oxidative Lesions | Formation of 8-oxoguanine and 1,N6-ethenoadenine. nih.govaacrjournals.org | Base Excision Repair. aacrjournals.org |

| DNA Strand Breaks | Dose-dependent induction of DNA breakage. aacrjournals.org | ATM/ATR Damage Response, Chk1/Chk2 Phosphorylation. nih.gov |

| Double-Strand Breaks (DSBs) | Sustained increase in γH2AX foci over time. aacrjournals.orgnih.gov | Homologous Recombination (HR) and Nonhomologous End Joining (NHEJ). aacrjournals.orgnih.gov |

Cellular and Subcellular Targeting Research

This compound's mechanism of action is not confined to diffuse radical generation; it also involves specific interactions with key cellular organelles, namely mitochondria and lysosomes.

Research indicates that mitochondria are a direct and important target of this compound. plos.org The compound has been observed to accumulate in the mitochondria of treated cells. researchgate.net this compound's interaction with mitochondria leads to the impairment of their function, including the suppression of mitochondrial complex I and a decrease in oxygen consumption rates. researchgate.net A significant consequence of this targeting is the depolarization of the mitochondrial membrane, an early event in the cell death process. plos.orgspandidos-publications.com This mitochondrial dysfunction is closely linked to the production of mitochondrial ROS, which further contributes to cellular oxidative stress and initiates apoptotic pathways. researchgate.netresearchgate.netnih.gov

Lysosomes, the digestive compartments of the cell, also play a critical role in the mechanism of this compound-induced cell death. dkfz.denih.gov Studies have shown that this compound preferentially accumulates in lysosomes. nih.govnih.gov This accumulation activates lysosomal function, partly by promoting the assembly of the lysosomal V-ATPase. nih.govnih.gov A key aspect of this modulation is the lysosomal degradation of ferritin, an iron-storage protein. nih.govnih.gov This process releases redox-active iron within the lysosomes, which is then available to activate this compound, creating a localized and potent source of ROS production upstream of the mitochondria. nih.govnih.gov Consequently, the inhibition of lysosomal function has been shown to reduce this compound-activated cell death, highlighting the importance of this organelle in the drug's mechanism. nih.gov

Table 2: Subcellular Targeting of this compound

| Organelle | Mechanism of Interaction | Consequence of Interaction |

| Mitochondria | Accumulation within the organelle. researchgate.net | Depolarization of mitochondrial membrane, inhibition of electron transport chain, increased mitochondrial ROS. plos.orgresearchgate.netspandidos-publications.com |

| Lysosomes | Preferential accumulation within the organelle. nih.govnih.gov | Activation of lysosomal function, degradation of ferritin, release of lysosomal iron. nih.govnih.govnih.gov |

Interrogation of Signaling Pathway Modulation

This compound, a semi-synthetic derivative of artemisinin (B1665778), has been the subject of extensive research regarding its molecular mechanisms of action, particularly its ability to modulate various intracellular signaling pathways critical to cell survival, proliferation, and inflammation.

NF-κB Pathway Regulation Research

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. Research has consistently demonstrated that this compound exerts significant inhibitory effects on this pathway across various cell types and conditions.

In the context of inflammation, this compound has been shown to attenuate the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, in TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes by inhibiting the NF-κB signaling pathway. oup.com This inhibition is achieved by preventing the nuclear translocation of NF-κB's p65 subunit and the phosphorylation and degradation of its inhibitor, IκBα. oup.comnih.gov Similarly, in a mouse model of cerebral ischemia, this compound was found to reduce the ischemia-induced increase of NF-κB in the nucleus and inhibit the proteolysis of Iκ-Bα in the cytoplasm, thereby protecting against inflammatory injury. nih.gov

In cancer cell lines, this compound suppresses the NF-κB pathway to induce apoptosis. Studies on HCT116 colorectal cancer cells revealed that this compound treatment leads to an increase in IκB expression while down-regulating the phosphorylated p-p65 subunit of NF-κB, effectively inhibiting its translocation to the nucleus. mdpi.com Research on benign mammary gland hyperplasia also showed that this compound could attenuate the phosphorylation of NF-κB induced by estradiol. amegroups.org

| Cell/Model System | Condition | Key Findings on NF-κB Pathway | Reference |

|---|---|---|---|

| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TNF-α Stimulation | Inhibited nuclear translocation of NF-κB; prevented phosphorylation and degradation of IκBα. | oup.com |

| HCT116 Colorectal Cancer Cells | Cancer | Increased IκB expression; down-regulated phosphorylated p65; inhibited p65 translocation to the nucleus. | mdpi.com |

| Human Pulmonary Epithelial NCI-H292 Cells | PMA Stimulation | Inhibited degradation of IκBα and NF-κB p65 nuclear translocation. | nih.gov |

| Mouse Model | Cerebral Ischemia | Reduced NF-κB in the nucleus; inhibited Iκ-Bα proteolysis in the cytoplasm. | nih.gov |

| MCF-10A Cells & Rat Model | Mammary Gland Hyperplasia | Attenuated estradiol-induced phosphorylation of NF-κB. | amegroups.org |

Wnt/β-catenin Signaling Inhibition Studies

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. This compound has been identified as an inhibitor of this hyperactive pathway.

In colorectal carcinoma, a disease frequently driven by Wnt pathway mutations, this compound has been shown to suppress cancer cell proliferation and promote apoptosis. nih.gov Its mechanism involves inducing the translocation of β-catenin, the central effector of the pathway, from the nucleus, where it acts as a transcriptional co-activator, to the cell membrane's adherent junctions. nih.govresearchgate.netashpublications.org This relocalization effectively reduces the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation. nih.govashpublications.org

Similar effects have been observed in other malignancies. In uveal melanoma cells, this compound treatment suppressed the phosphorylation of GSK3β at the S9 residue, which subsequently lowered the protein levels of β-catenin and its downstream targets. nih.gov In various human leukemia cell lines, this compound also demonstrated the ability to translocate β-catenin from the nucleus to the membrane, where it was observed binding to E-cadherin, thereby inhibiting the hyperactive Wnt/β-catenin signaling. ashpublications.org

| Cancer Type | Key Findings on Wnt/β-catenin Pathway | Reference |

|---|---|---|

| Colorectal Carcinoma | Translocated β-catenin from nucleus to membrane; reduced transcription of target genes (c-Myc, cyclin D1). | nih.govresearchgate.net |

| Uveal Melanoma | Suppressed phosphorylation of GSK3β at S9; lowered protein levels of β-catenin, c-Myc, and cyclin D1. | nih.gov |

| Leukemia | Translocated β-catenin from nucleus to membrane (binding E-cadherin); reduced mRNA and protein expression of c-myc and cyclinD1. | ashpublications.org |

AMPK/mTOR/ULK1 Pathway Activation Research

The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) axis is a central cellular pathway that governs metabolism, growth, and autophagy. Research indicates that this compound can modulate this pathway to induce autophagy-dependent apoptosis in cancer cells.

In human bladder cancer cells, this compound was found to induce autophagy, which subsequently activated apoptosis. nih.gov The underlying mechanism involves the upregulation of reactive oxygen species (ROS), which triggers the activation of the AMPK-mTOR-ULK1 pathway. nih.gov Activation of AMPK leads to the inhibition of mTOR, a negative regulator of autophagy, thereby initiating the autophagic process through ULK1. nih.govnih.gov

Studies using dihydroartemisinin (B1670584) (DHA), the active metabolite of this compound, in rhabdomyosarcoma cells further support these findings, showing that DHA inhibits mTORC1 signaling by activating the AMPK pathway. mdpi.com In a model of sepsis-induced acute kidney injury, this compound was also shown to modulate the lactate/AMPK/mTOR pathway, relieving the suppression of the mTOR pathway and thereby mitigating excessive autophagy and renal injury. nih.gov

| Cell/Model System | Key Findings on AMPK/mTOR/ULK1 Pathway | Reference |

|---|---|---|

| Human Bladder Cancer Cells (T24, EJ) | Activated AMPK-mTOR-ULK1 axis via ROS upregulation, inducing autophagy-dependent apoptosis. | nih.gov |

| Rhabdomyosarcoma Xenografts | Activated AMPK and suppressed mTORC1, inhibiting tumor growth (via its metabolite, DHA). | mdpi.com |

| Sepsis-Induced Acute Kidney Injury Model | Modulated the lactate/AMPK/mTOR pathway, relieving mTOR suppression and inhibiting excessive autophagy. | nih.gov |

PI3K/AKT Signaling Modulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. The effect of this compound on this pathway appears to be highly context-dependent, with studies reporting both activation and inhibition.

Activation of PI3K/AKT Pathway: In the context of tissue regeneration and cell survival, this compound has been shown to activate the PI3K/AKT/mTOR pathway. For instance, it promotes hepatocyte proliferation and accelerates liver regeneration by activating this signaling cascade. scielo.brnih.govscielo.br Similarly, this compound was observed to hinder apoptosis and promote the survival of Schwann cells in diabetic peripheral neuropathy through the activation of the PI3K/AKT/mTOR axis. scielo.brscielo.br

Inhibition of PI3K/AKT Pathway: Conversely, in inflammatory conditions and cancer, this compound often acts as an inhibitor of the PI3K/AKT pathway. It has been found to attenuate experimental allergic asthma by negatively regulating this pathway and its downstream effector, NF-κB. plos.orgscispace.com In rheumatoid arthritis, this compound inhibits TNF-α-induced Akt phosphorylation, contributing to its anti-inflammatory effects. oup.com Furthermore, its anti-cancer activity has been linked to the inhibition of the PI3K/AKT pathway in various cancer types, including breast cancer, where it blocks estrogen-induced hyperplasia by inhibiting AKT phosphorylation. amegroups.orgmdpi.com

| Effect on Pathway | Cell/Model System | Observed Outcome | Reference |

|---|---|---|---|

| Activation | Hepatocyte cell line NCTC1469 & Mouse Model | Promoted hepatocyte proliferation and liver regeneration. | scielo.brnih.govscielo.br |

| Schwann Cells (Diabetic Neuropathy Model) | Hindered apoptosis and promoted cell survival. | scielo.brscielo.br | |

| Inhibition | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Inhibited TNF-α-induced proinflammatory cytokine synthesis. | oup.com |

| Mouse Model of Allergic Asthma | Ameliorated airway inflammation. | plos.orgscispace.com | |

| Rat Model of Mammary Gland Hyperplasia | Inhibited estrogen-induced breast hyperplasia. | amegroups.org |

ERK and STAT3 Pathway Interactions

The Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are key signaling networks involved in cell proliferation, differentiation, and survival. Aberrant STAT3 signaling is a known driver of tumorigenesis. This compound has been shown to modulate these pathways, primarily acting as an inhibitor of STAT3.

In melanoma cells, this compound inhibits cellular proliferation and induces apoptosis by suppressing the activation of both STAT3 and its upstream kinase, Src. nih.gov This leads to the downregulation of STAT3-related proteins involved in invasion and survival, such as MMP-2, MMP-9, Mcl-1, and Bcl-xL. nih.gov Similarly, computational and in-vitro studies have identified this compound as a potential STAT-3 inhibitor that can interfere with its dimerization and suppress both constitutive and IL-6-inducible STAT-3 activity. researchgate.net In liver cancer cells, this compound sensitizes TRAIL-resistant cells to apoptosis by suppressing the nuclear translocation of activated STAT3. researchgate.net

The interaction with the ERK pathway is more complex. In some hepatocellular carcinoma (HCC) cell lines, this compound alone was found to increase the phosphorylation of ERK and STAT3. nih.gov However, when combined with the kinase inhibitor sorafenib (B1663141), a synergistic anti-cancer effect was observed, which was linked to the inhibition of this this compound-induced activation of the ERK and STAT3 pathways by sorafenib. nih.gov This suggests a complex interplay that can be exploited for combination therapies.

| Cell/Model System | Key Findings on ERK/STAT3 Pathways | Reference |

|---|---|---|

| A375 Human Melanoma Cells | Inhibited STAT3 and Src activation; decreased expression of STAT3 target proteins (MMP-2, MMP-9, Mcl-1). | nih.gov |

| Hepatocellular Carcinoma (HCC) Cells | Suppressed constitutive and IL-6 inducible STAT-3; interfered with STAT-3 dimerization. | researchgate.net |

| TRAIL-resistant HepG2 Cells | Suppressed nuclear translocation of activated STAT3, sensitizing cells to apoptosis. | researchgate.net |

| HCC Cell Lines | Alone, increased p-ERK and p-STAT3. In combination with sorafenib, this activation was inhibited, leading to a synergistic anti-tumor effect. | nih.gov |

| FMRP-deficient Mice | Inhibition of STAT3 signaling restored normal neurogenesis. | mdpi.com |

ROR1-induced STAT3 Activation Inhibition

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that is typically expressed during embryogenesis but is re-expressed in various cancers, where it contributes to tumor growth and survival, often through the activation of the STAT3 pathway.

Recent research has focused on the ability of this compound's active metabolite, dihydroartemisinin (DHA), to interfere with this specific signaling axis. A study on non-small cell lung cancer demonstrated that DHA inhibits tumor progression by specifically blocking the activation of STAT3 that is induced by ROR1. consensus.app This finding highlights a more targeted mechanism by which this compound and its derivatives can exert their anti-cancer effects, disrupting a key signaling pathway that is preferentially active in cancer cells.

VEGF and MMP-2/-9 Regulation in Angiogenesis Research

Research into the molecular mechanisms of this compound has revealed its significant role in the regulation of key proteins involved in angiogenesis, the formation of new blood vessels. Specifically, studies have focused on its effects on Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.

VEGF is a critical signaling protein that promotes the growth of new blood vessels. In the context of tumor biology, angiogenesis is a vital process that supplies tumors with the necessary nutrients and oxygen to grow and metastasize. Research has indicated that the expression of VEGF is positively correlated with tumor size, invasion depth, and metastasis in certain cancers. nih.gov

Matrix metalloproteinases, specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and for new blood vessels to form. researchgate.net The expression of both MMP-2 and MMP-9 has been shown to be closely linked to the growth, invasion, metastasis, and angiogenesis of carcinomas. nih.gov Furthermore, studies have demonstrated a positive link between the expression of VEGF and the levels of MMP-2 and MMP-9. nih.gov

This compound has been investigated for its potential to inhibit angiogenesis by targeting these pathways. Research suggests that this compound can downregulate the expression of VEGF, thereby interfering with the signaling cascade that promotes new blood vessel formation. nih.govresearchgate.net Additionally, studies have shown that this compound can inhibit the activity of MMP-2 and MMP-9, which is crucial for preventing the breakdown of the extracellular matrix necessary for tumor invasion and angiogenesis. nih.govresearchgate.net By regulating both VEGF and MMP-2/-9, this compound demonstrates a multi-faceted approach to inhibiting angiogenesis. nih.gov

PERK/eIF2α Pathway Activation in Immunotherapy Research

Recent investigations into the multifaceted actions of this compound have highlighted its ability to modulate the tumor microenvironment and enhance anti-cancer immunosurveillance. A key mechanism identified in this context is the activation of the PERK/eIF2α pathway. This pathway is a component of the unfolded protein response (UPR), a cellular stress response that is often activated in cancer cells.

Research has shown that this compound can restore the immunogenicity of certain chemotherapeutic agents by activating the PERK/eIF2α pathway. nih.gov This activation is crucial for enhancing the ability of the immune system to recognize and attack cancer cells. By modulating this pathway, this compound contributes to remodeling the tumor microenvironment, making it more susceptible to immune-mediated clearance. nih.gov

Furthermore, this compound has been found to enhance anti-tumor immunity by recruiting infiltrating CD8+ T-cells, which are critical effector cells in the adaptive immune response against tumors. nih.gov This recruitment is part of a broader immunomodulatory effect of this compound, which also includes enhancing the cytotoxicity of Natural Killer (NK) cells. nih.gov These findings suggest that by activating the PERK/eIF2α pathway, this compound can potentiate the effects of immunotherapy and overcome mechanisms of immune evasion employed by cancer cells.

p38 and ERK Signaling in Ferroptosis Induction

Recent studies have elucidated the role of this compound in inducing a form of regulated cell death known as ferroptosis, particularly through the modulation of the p38 and ERK signaling pathways. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.

Research in glioblastoma cells has demonstrated that this compound can trigger ferroptosis. nih.govnih.gov The underlying mechanism involves the regulation of iron homeostasis and the activation of the p38 and ERK signaling pathways. nih.gov These pathways are key regulators of cellular responses to stress. The modulation of these pathways by this compound leads to characteristic features of ferroptosis, including the depletion of glutathione (B108866) (GSH), lipid peroxidation, and iron overload. nih.govnih.gov

Further investigations have shown that Ferrostatin-1, a known inhibitor of ferroptosis, can rescue the cell death induced by this compound, confirming the role of this specific cell death pathway. nih.gov The antitumor properties of this compound in several cancer types are, at least in part, attributable to its ability to induce ferroptosis through the p38 and ERK signaling cascades. nih.govnih.gov

Table 1: Effect of this compound on Ferroptosis Markers and Signaling Pathways

| Marker/Pathway | Effect of this compound Treatment | Reference |

|---|---|---|

| Glutathione (GSH) | Depletion | nih.govnih.gov |

| Lipid Peroxidation | Increased | nih.govnih.gov |

| Iron Overload | Increased | nih.govnih.gov |

| GPX4 Protein Level | Decreased | nih.gov |

| p38 Signaling Pathway | Modulated | nih.govnih.gov |

GSK3β Phosphorylation/Inactivation Studies

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. The activity of GSK3β is primarily regulated by phosphorylation. Phosphorylation at the Ser9 residue leads to the inactivation of the kinase.

Research has explored the potential of various compounds to modulate GSK3β activity as a therapeutic strategy. For instance, certain bioactive compounds have been shown to inhibit inflammatory responses through the phosphorylation of GSK3β at Ser9, effectively inactivating it. msptm.org This inactivation can, in turn, influence downstream signaling pathways, such as inhibiting NF-κB and activating β-catenin, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. msptm.org

While direct studies on this compound's effect on GSK3β phosphorylation are emerging, it is known that artemisinin and its derivatives can influence pathways that are interconnected with GSK3β signaling, such as the PI3K/AKT pathway. nih.gov The inhibition of GSK3β is being investigated as a potential mechanism for the therapeutic effects of various agents in diseases characterized by excessive inflammation. msptm.org

Vitamin D Receptor Interaction and Autophagy

Recent research has uncovered a novel mechanism of action for this compound involving its interaction with the Vitamin D Receptor (VDR) and the subsequent modulation of autophagy. Autophagy is a cellular process of degradation and recycling of cellular components, which plays a complex role in cell survival and death.

Bioinformatic predictions, later confirmed by experimental methods, identified the Vitamin D Receptor as a potential target for this compound. nih.govnih.gov Studies have demonstrated that this compound interacts with the VDR, which in turn influences the process of autophagy. nih.govnih.gov This interaction has been shown to be crucial in reversing sepsis-induced immunosuppression in animal models. nih.govnih.gov

Mechanistically, the interaction of this compound with the VDR can inhibit the nuclear translocation of the receptor. nih.govnih.gov This event affects the transcription of autophagy-related genes, such as ATG16L1, and consequently modulates autophagy activity. nih.govnih.gov Furthermore, this interaction has been shown to inhibit the physical association between the VDR and NF-κB p65, promoting the nuclear translocation of NF-κB p65 and the activation of its target genes, including those for pro-inflammatory cytokines. nih.govnih.gov The enhancement of autophagy through the VDR appears to be a key component of this compound's immunomodulatory effects. nih.govnih.govijmedicine.com

Cell Death Mechanism Research Beyond Apoptosis

Autophagy Induction Research

Beyond its well-documented role in inducing apoptosis, research has increasingly focused on this compound's ability to induce autophagy, a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. dkfz.de

Studies have shown that this compound treatment can lead to the formation of autophagosomes, a key morphological feature of autophagy. spandidos-publications.com This is accompanied by an increase in the expression of autophagy-related proteins such as Beclin-1 and Light Chain 3 (LC3). spandidos-publications.commdpi.com The upregulation of several autophagy-related proteins (Atgs), including Atg3, Atg5, Atg7, and Atg12, has also been observed following this compound treatment. mdpi.com

The induction of autophagy by this compound appears to be, in some contexts, dependent on the generation of reactive oxygen species (ROS). mdpi.comnih.gov In colorectal cancer cells, for instance, this compound has been reported to act as an autophagy inducer in a ROS-dependent manner. mdpi.com In human bladder cancer cells, this compound-induced autophagy was found to subsequently activate apoptosis, a process initiated by ROS upregulation and mediated through the AMPK-mTOR-ULK1 pathway. nih.gov

The role of this compound-induced autophagy can be complex and context-dependent. In some cancer cell lines, it is suggested to have a cytoprotective effect, where its inhibition can enhance this compound-induced apoptosis. spandidos-publications.com In other scenarios, such as in diffuse large B cell lymphoma cells, this compound is suggested to regulate autophagy as part of its anti-proliferative effects, alongside inducing apoptosis and ferroptosis. nih.gov

Table 2: Key Proteins and Pathways in this compound-Induced Autophagy

| Protein/Pathway | Role in Autophagy | Effect of this compound | Reference |

|---|---|---|---|

| Beclin-1 | Key regulator of autophagy initiation | Increased expression | spandidos-publications.commdpi.com |

| LC3 (Light Chain 3) | Marker for autophagosomes | Increased expression | spandidos-publications.commdpi.com |

| Atg3, Atg5, Atg7, Atg12 | Essential for autophagosome formation | Increased expression | mdpi.com |

| p62 | Autophagy receptor | Upregulated | mdpi.com |

| ROS (Reactive Oxygen Species) | Upstream signaling molecule | Increased production | mdpi.comnih.gov |

Ferroptosis Activation Studies

This compound has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. johnshopkins.eduresearchgate.net Research across various cancer types has elucidated the molecular pathways through which this compound triggers this process, offering a promising avenue for cancer therapy. johnshopkins.eduacs.orgnih.gov

Studies have demonstrated that this compound's mechanism of action involves the generation of reactive oxygen species (ROS), which leads to lipid peroxidation and subsequent cell death. johnshopkins.eduresearchgate.net This process is distinct from other forms of programmed cell death like apoptosis and necroptosis. johnshopkins.edunih.gov The sensitivity of cancer cells to this compound-induced ferroptosis is often linked to their metabolic state, particularly their dependence on antioxidant homeostasis and intracellular iron levels. johnshopkins.edu

Key Molecular Mechanisms

Research has pinpointed several key molecular targets and pathways involved in this compound-induced ferroptosis:

Inhibition of GPX4 and Depletion of GSH: A central mechanism is the downregulation of Glutathione Peroxidase 4 (GPX4) and the depletion of glutathione (GSH). researchgate.netnih.gov GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition leads to their accumulation and subsequent ferroptosis. nih.govnih.gov Studies in diffuse large B-cell lymphoma (DLBCL) cells showed that this compound treatment significantly downregulated GPX4 protein levels and depleted GSH, thereby weakening the cell's antioxidant defense system. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) and Lipid Peroxidation: this compound treatment leads to a marked increase in intracellular ROS and lipid peroxidation. researchgate.netresearchgate.net This is a hallmark of ferroptosis. worldscientific.com In pancreatic ductal adenocarcinoma (PDAC) cells, this compound was shown to induce ROS- and lysosomal iron-dependent cell death. johnshopkins.edu The accumulation of lipid peroxides, such as malondialdehyde (MDA), disrupts cell membrane integrity, leading to cell death. nih.gov

Modulation of Iron Metabolism: this compound's pro-ferroptotic activity is intrinsically linked to iron metabolism. The compound can increase the intracellular labile iron pool (Fe²⁺), which participates in the Fenton reaction to generate highly reactive hydroxyl radicals, further exacerbating lipid peroxidation. researchgate.netresearchgate.net In hepatic stellate cells, this compound was found to lower NCOA4 levels, inducing ferritinophagy-mediated ferroptosis. researchgate.net

Targeting of Peroxiredoxins (PRDX1 and PRDX2): In DLBCL, this compound has been shown to directly bind to and inhibit Peroxiredoxin 1 (PRDX1) and Peroxiredoxin 2 (PRDX2). nih.gov These enzymes play a key role in cellular antioxidant processes. Their inhibition by this compound leads to an accumulation of ROS and sensitizes the cells to ferroptosis. nih.gov

Regulation of SREBP2 Nuclear Localization: In myeloma cells, this compound induces ferroptosis by inhibiting the nuclear localization of Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.gov This inhibition leads to the downregulation of isopentenyl pyrophosphate (IPP) and GPX4, ultimately triggering ferroptosis. nih.gov

Involvement of MT1G: In DLBCL cells, Metallothionein 1G (MT1G) has been identified as a potential target of this compound. researchgate.net Inhibiting MT1G expression was found to impede the ferroptosis-promoting activity of this compound by reducing lipid peroxidation and iron accumulation. researchgate.net

Research Findings in Specific Cancer Models

The efficacy of this compound in inducing ferroptosis has been demonstrated in a variety of cancer cell lines. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Ferroptosis Markers in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | Induced ROS- and lysosomal iron-dependent cell death; cytotoxicity blocked by ferroptosis inhibitor ferrostatin-1. | johnshopkins.edunih.gov |

| U2932, Riva, OCI-ly8 | Diffuse Large B-cell Lymphoma (DLBCL) | Induced lipid peroxidation in a concentration-dependent manner; downregulated GPX4 and depleted GSH. | nih.govnih.gov |

| Myeloma cells | Multiple Myeloma | Upregulated ROS, Fe²⁺, and lipid peroxidation; increased ACSL4 and decreased GPX4 expression. | nih.gov |

| B-CPAP cells | Papillary Thyroid Cancer | Induced lipid peroxidation in a dose-dependent manner. | acs.org |

| Head and Neck Cancer (HNC) cells | Head and Neck Cancer | Selectively induced iron-dependent, ROS-accumulated ferroptosis in HNC cells but not normal cells. | researchgate.net |

| Hepatic Stellate Cells (HSCs) | Liver Fibrosis | Induced ferroptosis through the generation of ROS and lipid peroxidation. | researchgate.net |

Table 2: Molecular Targets of this compound in Ferroptosis Induction

| Target Molecule | Effect of this compound | Cancer Type | Reference |

|---|---|---|---|

| GPX4 | Downregulation | DLBCL, Multiple Myeloma | nih.govnih.gov |

| GSH | Depletion | DLBCL | researchgate.netnih.gov |

| PRDX1 / PRDX2 | Direct binding and inhibition | DLBCL | nih.gov |

| SREBP2 | Inhibition of nuclear localization | Multiple Myeloma | nih.gov |

| MT1G | Regulation | DLBCL | researchgate.net |

| NCOA4 | Downregulation | Hepatic Stellate Cells | researchgate.net |

Pharmacokinetic and Biotransformation Studies in Preclinical Models

Absorption Kinetics in Experimental Animal Models

The absorption kinetics of artesunate (B1665782) have been investigated across different routes of administration in experimental animal models to determine the rate and extent to which the drug enters the systemic circulation.

Oral Absorption Dynamics in Animal Studies

Oral administration of this compound in animal models has revealed rapid absorption, although the bioavailability can be influenced by factors such as pH-dependent degradation in the gastrointestinal tract and first-pass metabolism. In rats, following a single oral dose of 150 mg, the peak concentration of parent this compound was achieved within 5 minutes. researchgate.netnih.govnih.gov The absorption half-life for this compound in this study was calculated to be approximately 2.73 minutes. researchgate.netnih.govnih.gov The rapid conversion of this compound to dihydroartemisinin (B1670584) (DHA) in the stomach, due to the pH-dependent nature of this conversion, influences the absorption profiles of both the parent compound and its active metabolite. researchgate.netnih.govnih.gov Variable proportions of absorption are proposed to occur in the stomach, with parent this compound reaching an early peak rapidly after dosing. researchgate.netnih.govnih.gov

Parenteral Absorption Profiles (Intravenous, Intramuscular, Rectal) in Animal Models

Parenteral routes of administration, including intravenous (IV), intramuscular (IM), and rectal, have been studied to bypass potential issues with oral absorption and first-pass effects.

Intravenous administration of this compound in animals results in very rapid systemic availability. nih.govnafdac.gov.ng In rats, following single and multiple intravenous injections, this compound exhibited a short half-life and was rapidly converted to DHA. nih.govmdpi.com Studies in rats have shown that the pharmacokinetic parameters of different intravenous this compound formulations can be bioequivalent based on the exposure to both the parent drug and the active metabolite. nih.govmdpi.com

Intramuscular injection of this compound also leads to rapid absorption, with peak plasma levels generally achieved within 30 minutes in animal models. nafdac.gov.ngseveremalaria.org Studies comparing intramuscular and intravenous administration in animals have indicated that while intramuscular administration results in lower peak concentrations of this compound compared to intravenous, the elimination rates can be slower following intramuscular injection. nafdac.gov.ngseveremalaria.org

Rectal administration of this compound has also been explored. Absorption of rectal this compound suppositories may be reduced in the presence of diarrhea in patients. severemalaria.org

Intranasal Administration Pharmacokinetics in Murine Models

Intranasal administration has been investigated as a potential route for delivering this compound, particularly in the context of cerebral malaria. In murine models, intranasal administration of this compound has demonstrated the detection of dihydroartemisinin in blood and brain tissue within 15 minutes of administration. nih.govnih.gov This route provides a direct pathway to the blood and brain, potentially bypassing the blood-brain barrier. nih.govnih.gov

Distribution and Tissue Accumulation Research in Animal Models

Studies in animal models have provided insights into the distribution and tissue accumulation of this compound and its metabolite, DHA. Following intravenous administration of radiolabeled this compound in rats, the drug was widely distributed in select tissues after 1 hour. researchgate.netpsu.edu Approximately 68% of the radioactivity in the total measured tissues was found in the small intestine and its content at 1 hour. researchgate.netpsu.edu After 24 hours, the radioactivity rapidly declined in most tissues, with the exception of the spleen, where it persisted until 96 hours. researchgate.netpsu.edueuropa.eu Brain concentrations of this compound accounted for a small percentage of total radioactivity, but were higher than plasma levels in rats over a 192-hour sampling period. europa.eu this compound has been shown to distribute extensively in the intestines, urinary bladder, bile duct, and the contents of the small and large intestines in rats following IV injection. nih.gov Dihydroartemisinin also exhibits wide tissue distribution in rats. nih.gov this compound demonstrates a higher binding capacity with human and rat plasma proteins, ranging from 73% to 81%. researchgate.netpsu.edunih.gov Radioactivity in whole blood was observed to be higher than in plasma throughout the treatment period, suggesting binding of this compound to red blood cells. researchgate.netpsu.edu

Biotransformation to Dihydroartemisinin (DHA) in Experimental Systems

This compound undergoes extensive and rapid biotransformation to its active metabolite, dihydroartemisinin (DHA), in animal species and humans. nih.govnafdac.gov.ngmdpi.comresearchgate.netresearchgate.netwho.int This conversion is a crucial step in the pharmacological activity of this compound.

Role of Esterase-Catalyzed Hydrolysis

The primary metabolic pathway for this compound is rapid hydrolysis to DHA. This process is largely catalyzed by esterases, particularly in plasma and erythrocytes, with a possible minimal contribution from CYP2A6. nafdac.gov.ngseveremalaria.orgwho.inteuropa.eudrugbank.comfda.gov The rate of conversion of this compound to DHA can vary with the route of administration. researchgate.net The hydrolysis of the ester group in the presence of esterases contributes significantly to the formation of DHA. researchgate.netnih.gov The pH-dependent rate of hydrolysis also plays a role in the conversion of this compound to DHA, particularly its rapid conversion in the stomach. researchgate.netnih.govnih.gov

Pharmacokinetic Parameters in Rats (Single Oral Dose of 150 mg) researchgate.netnih.govnih.gov

| Parameter | This compound | Dihydroartemisinin (DHA) |

| Tmax (min) | 5.0 ± 0.0 | 37.5 ± 8.7 |

| Absorption t½ (min) | 2.73 ± 0.85 | 12.49 ± 2.49 |

| AUC0-t (ng min/ml) | 18,968 ± 8,012.4 | 74,500 ± 16,806.1 |

Pharmacokinetic Parameters in Rats (Single IV Dose of 20 mg/kg) mdpi.com

| Parameter | This compound (Chinese Formulation) | Dihydroartemisinin (DHA) (Chinese Formulation) | This compound (WRAIR Formulation) | Dihydroartemisinin (DHA) (WRAIR Formulation) |

| Cmax (ng/mL) Day 1 | 4300 | 3361 | - | - |

| AUC0-3h (ng·h/mL) Day 1 | 868 | 1569 | - | - |

Tissue Distribution of [14C] this compound in Rats (1 hour after IV administration) researchgate.netpsu.edu

| Tissue/Content | Percentage of Total Radioactivity |

| Small intestine and content | ~68% |

Contribution of DHA to Pharmacological Activity in Models

This compound functions primarily as a prodrug, undergoing rapid hydrolysis to form dihydroartemisinin (DHA) wikipedia.orgmims.comnih.goveuropa.eudafrapharma.comnafdac.gov.ng. This conversion is largely mediated by plasma esterases, with potential minor contributions from enzymes such as CYP2A6 europa.eunafdac.gov.ng. DHA is recognized as the principal active metabolite and is responsible for the majority of the antimalarial activity observed following this compound administration nafdac.gov.ngnih.gov.

The mechanism of action of DHA is hypothesized to involve the cleavage of its endoperoxide bridge, a characteristic feature of artemisinin (B1665778) derivatives wikipedia.orgmims.commdpi.com. This cleavage is thought to generate reactive oxygen species (ROS) and potentially other cytotoxic intermediates, which induce oxidative stress and damage malarial proteins through alkylation wikipedia.orgmdpi.com. Studies have shown that DHA is active against the blood-stage asexual parasites and gametocytes of Plasmodium species, including chloroquine-resistant strains mims.comdafrapharma.comnafdac.gov.ng. In vitro and in vivo studies have substantiated the antiplasmodial activity of DHA and its derivatives dafrapharma.comresearchgate.net.

Elimination Pathways and Excretion Studies in Animal Models

Elimination pathways for this compound and its metabolite DHA have been investigated in animal models. In rats, studies have shown that a significant proportion of an administered dose of this compound is eliminated through both urinary and fecal routes. Specifically, 56.1% of the dose was eliminated in the urine and 38.5% in the feces nih.goveuropa.eu. This suggests that the kidneys play a primary role in the excretion of this compound and/or its metabolites in this species europa.eu.

Dihydroartemisinin (DHA), the active metabolite, undergoes further biotransformation, primarily through glucuronidation mims.comeuropa.eunafdac.gov.ng. In human liver microsomal incubations, DHA-glucuronide was identified as a major metabolite europa.eunafdac.gov.ng. Studies in patients have also identified α-dihydroartemisinin-β-glucuronide (α-DHA-G) as a major urinary product, with only trace amounts of unchanged DHA detected in urine europa.eunafdac.gov.ng. While these findings are primarily from human studies, they provide insight into the likely metabolic fate of DHA in preclinical models that exhibit similar metabolic pathways.

Population Pharmacokinetic Modeling in Experimental Animal Cohorts

Population pharmacokinetic (PK) modeling has been employed in experimental animal cohorts to better characterize the variability in this compound and DHA disposition. A study utilizing domestic pigs as a model evaluated the pharmacokinetics of this compound and DHA after intravenous (IV) and intramuscular (IM) administrations using empirical Bayes methodology within a nonlinear mixed-effects modeling (NONMEM) framework oup.compsu.edu.

The study in pigs found that a two-compartment model provided a suitable fit for describing the plasma concentration-time profiles of both this compound and DHA oup.com. This modeling approach allowed for the estimation of population pharmacokinetic parameters and their inter-individual variability. For instance, following IM administration in pigs, median pharmacokinetic parameters were estimated (Table 1) oup.compsu.edu. The population modeling approach offered advantages over conventional methods, particularly in estimating the elimination half-life and providing a better understanding of inter-individual variability oup.com.

Studies in rats have also utilized population PK modeling to investigate factors influencing this compound and DHA pharmacokinetics, such as the effects of pregnancy gu.se. These modeling efforts in animal cohorts contribute to a more comprehensive understanding of drug disposition under various physiological conditions.

Table 1: Median Pharmacokinetic Parameters in Pigs Following Intramuscular this compound Administration oup.compsu.edu

| Parameter | This compound | DHA |

| Cmax (µM) | 4.81 (IQR: 3.74–5.40) | 1.43 (IQR: 1.00–1.92) |

| t½ (min) | 18 (IQR: 16–28) | 27 (IQR: 25–37) |

| CL (L/h/kg) | 4.37 (IQR: 4.13–4.68) | - |

| Vd (L/kg) | 2.07 (IQR: 1.83–2.79) | - |

| CL/Fm (L/h/kg) | - | 4.68 (IQR: 3.35–6.73) |

| Vd/Fm (L/kg) | - | 3.31 (IQR: 2.89–4.27) |

Note: IQR represents the interquartile range.

Interspecies Pharmacokinetic Scaling and Prediction in Preclinical Research

Interspecies pharmacokinetic scaling is a valuable tool used in preclinical research to extrapolate pharmacokinetic parameters from animal species to humans, aiding in the prediction of human pharmacokinetics and informing initial dosage regimens for new indications nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net. Simple allometric scaling, typically expressed by the equation Y = a × W^b (where Y is the pharmacokinetic parameter, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent), has been applied to this compound and DHA using data from various animal species, including hamsters, rats, and dogs nih.govresearchgate.netnih.govdntb.gov.ua.

This approach has been used to predict human PK parameters for this compound and DHA based on animal data nih.govresearchgate.net. For instance, studies have reported allometric exponents for the clearance (CL) of this compound and DHA, which were found to be 0.71 and 0.85, respectively, based on data from mammalian species nih.gov. These exponents describe the relationship between body weight and clearance across different species.

While interspecies scaling provides valuable predictions, it is important to note that the applicability of fixed allometric exponents may vary, and factors beyond body weight can influence pharmacokinetics nih.govresearchgate.net. However, the integration of PK parameters from different animal species through allometric scaling contributes to the translational bridge between preclinical findings and anticipated human pharmacokinetic profiles nih.govresearchgate.netdntb.gov.ua.

Table 2: Allometric Exponents (b) for Clearance of this compound and DHA nih.gov

| Compound | Allometric Exponent (b) for Clearance |

| This compound | 0.71 |

| DHA | 0.85 |

Resistance Mechanisms Research in Malaria Parasites

Plasmodium falciparum Resistance Pathways to Artemisinin (B1665778) Derivatives

Resistance to artemisinin derivatives in Plasmodium falciparum is a complex phenotype involving multiple factors. Clinically, it is characterized by a slower rate of parasite clearance from the blood following treatment with an artemisinin derivative or an artemisinin-based combination therapy (ACT). nih.gov This delayed clearance is associated with enhanced survival rates of ring-stage parasites when briefly exposed to dihydroartemisinin (B1670584) in vitro. nih.gov

While mutations in the Kelch13 (K13) protein are considered the primary determinant of artemisinin resistance, evidence suggests that other genetic factors and cellular pathways also contribute to the resistance phenotype and/or parasite fitness. nih.govelifesciences.orgasm.org These can include mutations in genes such as ferredoxin (fd) and multidrug resistance protein 2 (mdr2). elifesciences.org Resistance is not a single mechanism but rather a complex interplay of factors allowing the parasite to tolerate the drug's effects. nih.govresearchgate.net

Role of Kelch13 (K13) Propeller Domain Mutations

Mutations in the beta-propeller domain of the P. falciparum Kelch protein K13 (also known as Kelch13) are strongly associated with artemisinin resistance. nih.govelifesciences.orgasm.org These mutations are considered the primary molecular marker for artemisinin resistance, particularly prevalent in Southeast Asia. elifesciences.orgfrontiersin.orgoup.comajtmh.org Over 200 different K13 mutations have been reported globally, although only a subset located in the propeller domain have been validated as conferring artemisinin resistance. elifesciences.orgoup.com

Validated resistance-mediating K13 mutations include N458Y, M476I, Y493H, R539T, I543T, and C580Y. elifesciences.org The C580Y mutation is the most prevalent K13 mutation in Southeast Asia and is significantly associated with delayed parasite clearance in vivo. elifesciences.orgfrontiersin.org

Recent research suggests that these mutations may lead to reduced endocytosis of host-derived hemoglobin. elifesciences.orgfrontiersin.org Since artemisinin is thought to be activated by Fe2+-heme released from hemoglobin digestion, decreased hemoglobin uptake could reduce drug activation, thereby decreasing the drug's potency. elifesciences.orgfrontiersin.org

Impact on Parasite Clearance Time in Experimental Models

Mutations in the K13 propeller domain are directly linked to delayed parasite clearance times, a key clinical indicator of artemisinin resistance. nih.govwho.intpnas.org Studies using gene-edited parasites have provided experimental evidence for the causal role of specific K13 mutations in modulating susceptibility to artemisinins both in vitro and in vivo. elifesciences.orgnih.gov

For example, introducing orthologous P. falciparum K13 mutations such as F446I, M476I, Y493H, and R539T into Plasmodium berghei (a rodent malaria model) resulted in gene-edited parasites with reduced susceptibility to dihydroartemisinin in vitro and delayed clearance in vivo upon treatment with artesunate (B1665782). nih.gov These mutant parasites also showed faster recrudescence after artemisinin treatment. nih.gov

Experimental crosses of P. falciparum strains with and without the C580Y mutation have also demonstrated that while standard doses of this compound could clear infections to undetectable levels, recrudescences were frequent with both types of infection, emphasizing the need for effective partner drugs to clear persistent parasites. pnas.org In these crosses, C580Y-type progeny showed significantly higher survival rates in ring-stage survival assays compared to wild-type progeny. pnas.org

Biochemical Consequences of K13 Mutations

The precise biochemical mechanisms by which K13 mutations confer resistance are still being elucidated, but they appear to involve alterations in cellular processes such as hemoglobin endocytosis and engagement with stress response pathways. nih.govelifesciences.orgfrontiersin.org

Reduced endocytosis of hemoglobin in parasites with K13 mutations is a proposed mechanism leading to decreased artemisinin activation. elifesciences.orgfrontiersin.org K13 is thought to be involved in this process, and its dysfunction due to mutations can impede hemoglobin uptake. frontiersin.org